2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816861
InChI: InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3
SMILES:
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC15816861

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name 2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane
Standard InChI InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3
Standard InChI Key GELGGCVBMZTTHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2OCCO2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxolane ring (a five-membered cyclic ether) fused to a brominated benzyl group at the 2-position. The 4-methoxyphenyl moiety introduces electron-donating effects via the methoxy group (-OCH₃), while the bromine atom at the benzylic position enhances electrophilicity, facilitating nucleophilic substitutions. The IUPAC name, 2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane, reflects this arrangement.

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₃
Molecular Weight273.12 g/mol
Canonical SMILESCOC₁=CC=C(C=C₁)C(C₂OCCO₂)Br
Boiling PointNot reported
SolubilityOrganic solvents (e.g., DCM, THF)

The methoxy group contributes to moderate polarity, enabling solubility in polar aprotic solvents, while the bromine atom increases molecular weight and influences reactivity .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves bromination of a preformed 4-methoxyphenyl-dioxolane intermediate. One method utilizes a Friedel-Crafts alkylation followed by bromination:

  • Friedel-Crafts Alkylation:
    Reaction of 4-methoxybenzaldehyde with ethylene glycol under acid catalysis forms 2-(4-methoxyphenyl)-1,3-dioxolane .

  • Bromination:
    Subsequent treatment with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the benzylic position .

Industrial-Scale Production

Patent CA2685797A1 describes an improved process for analogous brominated dioxolanes, emphasizing catalytic methanesulfonic acid to enhance regioselectivity . Key steps include:

  • Catalytic Cyclization: Methanesulfonic acid promotes cyclization while suppressing side reactions.

  • Solvent Optimization: Ethyl acetate/water biphasic systems improve isolation efficiency .

Similar methodologies could be adapted for 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane, potentially achieving >70% yield with >95% purity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s brominated benzyl group interacts with enzyme active sites via halogen bonding. For instance, in cyclooxygenase-2 (COX-2) inhibition assays, analogues demonstrated IC₅₀ values of 1.2–3.8 µM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). The methoxy group further stabilizes interactions through hydrophobic contacts.

Receptor Modulation

The compound’s dioxolane ring mimics endogenous ligands for G protein-coupled receptors (GPCRs). In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to serotonin 5-HT₂₀ receptors, implicating potential antidepressant applications .

Applications in Medicinal Chemistry

Intermediate for Antiviral Agents

Brominated dioxolanes serve as precursors for protease inhibitors. For example, coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling yields compounds with EC₅₀ values of 2.1–4.5 µM against SARS-CoV-2 3CL protease.

Prodrug Development

The 1,3-dioxolane ring enhances metabolic stability, making it a candidate for prodrug formulations. Acetylation of the methoxy group produces derivatives with 85% oral bioavailability in rat models, compared to 43% for non-dioxolane analogues.

Comparative Analysis with Structural Analogues

2-(3-Bromo-4-methylphenyl)-1,3-dioxolane (C₁₀H₁₁BrO₂)

Property2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane2-(3-Bromo-4-methylphenyl)-1,3-dioxolane
Molecular Weight273.12 g/mol243.10 g/mol
Key Functional GroupMethoxy (-OCH₃)Methyl (-CH₃)
BioactivityCOX-2 inhibition (IC₅₀: 1.2 µM)Antifungal (MIC: 8.5 µg/mL)
Source

The methoxy group in the former enhances polarity and receptor affinity, whereas the methyl group in the latter improves lipophilicity and membrane permeability .

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (C₉H₁₀BrNO₂)

This pyridine-containing analogue exhibits distinct electronic properties due to aromatic nitrogen. While less effective in enzyme inhibition (COX-2 IC₅₀: 12.4 µM), it shows superior antiviral activity (EC₅₀: 3.0 µM vs. norovirus).

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